![molecular formula C19H17NO B112590 4-[3-(Benzyloxy)phenyl]aniline CAS No. 400749-48-6](/img/structure/B112590.png)

4-[3-(Benzyloxy)phenyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

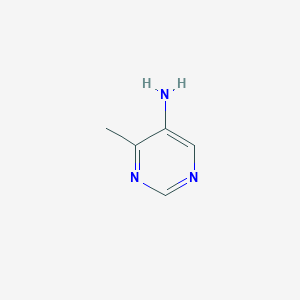

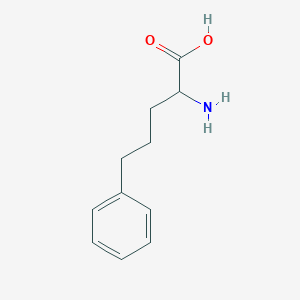

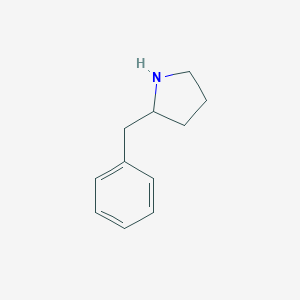

“4-[3-(Benzyloxy)phenyl]aniline” is a chemical compound with the CAS Number: 400749-48-6 . It has a molecular weight of 275.35 and its IUPAC name is 3’-(benzyloxy)[1,1’-biphenyl]-4-amine .

Synthesis Analysis

The synthesis of anilines, such as “4-[3-(Benzyloxy)phenyl]aniline”, can involve various methods . One common method is through direct nucleophilic substitution . Another method involves nucleophilic substitution through aryne intermediates . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis

The molecular formula of “4-[3-(Benzyloxy)phenyl]aniline” is C19H17NO . Its average mass is 199.248 Da and its monoisotopic mass is 199.099716 Da .Chemical Reactions Analysis

The chemical reactions of “4-[3-(Benzyloxy)phenyl]aniline” can involve various pathways. For instance, carboxylic acids can undergo a nucleophilic acyl substitution pathway, where the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group . The chlorosulfite then reacts with a nucleophilic chloride ion .Physical And Chemical Properties Analysis

“4-[3-(Benzyloxy)phenyl]aniline” is typically stored in a refrigerated environment .科学的研究の応用

Anticancer Activity

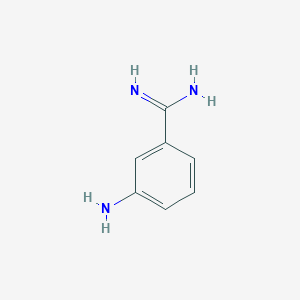

A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

EGFR Kinase Inhibitory Activity

The same series of derivatives was also evaluated for its EGFR kinase inhibitory activity. EGFR kinase is an enzyme that plays a crucial role in the growth of cancer cells. Inhibiting this enzyme can therefore help to slow down or stop the growth of these cells .

Antiproliferative Activity

The compound has shown significant antiproliferative activity against various human cancer cell lines. This means it can inhibit the proliferation or rapid growth of these cells .

Apoptosis Induction

One of the synthesized compounds, 6f, was found to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death, which means it can cause cancer cells to self-destruct .

Low Cytotoxicity in Normal Cells

A series of 4-anilinoquinolinylchalcone derivatives exhibited low cytotoxicity against human lung cells (MRC-5). Among them, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) was found to have the highest cytotoxicity in breast cancer cells and low cytotoxicity in normal cells .

Potential Anticancer Agents

Given their anticancer, antiproliferative, and apoptosis-inducing activities, as well as their low cytotoxicity in normal cells, these compounds are being studied further as potential anticancer agents for the treatment of human cancers .

作用機序

Target of Action

It is often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that its primary targets could be palladium catalysts or other reactants in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, 4-[3-(Benzyloxy)phenyl]aniline likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

One study suggests that a compound with a similar structure exhibits cytotoxicity in breast cancer cells , indicating potential anticancer activity. It’s important to note that the effects can vary depending on the specific cellular context and the presence of other compounds.

Action Environment

Factors such as temperature, ph, and the presence of other reactants or catalysts can potentially influence its reactivity and effectiveness, particularly in the context of suzuki–miyaura coupling reactions .

特性

IUPAC Name |

4-(3-phenylmethoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQGTOLKQJLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399822 |

Source

|

| Record name | 4-[3-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Benzyloxy)phenyl]aniline | |

CAS RN |

400749-48-6 |

Source

|

| Record name | 4-[3-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)